Piperidin-2-imine is an organic compound with the molecular formula C5H10N2 [1]. Its core structure is a six-membered piperidine ring where the carbon at the 2-position is part of an imine functional group (=NH).
The table below summarizes the key identifiers and a computational data point available for this compound:
| Property Type | Value / Identifier | Source / Context |
|---|---|---|
| CAS Registry Number | 85237 [1] | PubChem |
| IUPAC Name | (2R)-piperidin-2-amine [2] | Automated Topology Builder (ATB) |
| Canonical SMILES | N[C@H]1CCCCN1 [2] | Automated Topology Builder (ATB) |
| Calculated Solvation Free Energy | Access is currently restricted [2] | Automated Topology Builder (ATB) |
It's important to note that the IUPAC name and SMILES notation listed in the database refer to piperidin-2-amine, a related compound with an amine (-NH2) group instead of an imine (=NH). This suggests that high-quality, publicly available experimental data specifically for this compound is scarce.
While direct data on this compound is limited, piperidine rings are crucial building blocks in pharmaceuticals [3]. The following workflow illustrates a common strategy for synthesizing complex piperidine derivatives, which often involves building the ring or adding substituents with specific spatial orientations (stereochemistry).
A flexible synthetic route to chiral piperidines and tetrahydropyridines.
The following methodology is adapted from a published synthesis of 2-substituted 1,2,5,6-tetrahydropyridines and piperidines [4].
1. Diastereoselective Addition to Form Propargylamine
2. Selective Reduction of the Alkyne
3. Cyclization to Form the Heterocycle
The piperidine scaffold is a privileged structure in drug discovery. Its derivatives are present in more than twenty classes of pharmaceuticals [3]. The synthesis of chiral 2-substituted piperidines is a major area of investigation due to their prevalence in natural products and medicinal compounds [4]. Modern approaches focus on efficiency and stereocontrol, using methods like hydrogenation of pyridines and intramolecular cyclizations [5] [3].
Piperidine is a six-membered heterocycle comprising one nitrogen atom and five carbon atoms in the sp³-hybridized state [1] [2]. It is one of the most important synthetic building blocks in the pharmaceutical industry [1].
The term "piperidin-2-imine" suggests a derivative where the core structure is modified at the second carbon by an imine functional group (–C=NH). The imine group is a key feature that can influence the molecule's reactivity, stability, and interaction with biological targets.
While a specific protocol for "this compound" was not found, the synthesis of complex piperidine derivatives often builds upon well-established methods. The table below summarizes key strategies for constructing the piperidine ring, which can be adapted for further functionalization [1] [2].
| Method | Key Features | Catalyst/Reagent Examples |
|---|---|---|
| Hydrogenation/Reduction [1] | Conversion of pyridines to piperidines; often stereoselective. | Ru, Co, Ni, Ir, Rh, Pd-based catalysts; Ammonia borane (metal-free) [3]. |
| Cyclization [3] | Ring closure from acyclic precursors; allows for precise control over substituents. | Ir-catalyzed N-heterocyclization of amines with diols; Pd-catalyzed aerobic oxidative cyclization of alkenes. |
| Chiral Auxiliary Use [4] | Uses reagents like Ellman N-tert-butanesulfinamide to produce a single enantiomer. | Organometallic addition to N-sulfinyl imines. |
The following diagram outlines a generalized workflow for the synthesis and functionalization of piperidine scaffolds, integrating the methods mentioned above.
Piperidine and piperidine-like structures are privileged scaffolds in medicinal chemistry, present in more than twenty classes of pharmaceuticals [1]. The following table highlights specific therapeutic applications of piperidine-based compounds identified in the search results.
| Biological Activity | Example Compound / Class | Key Findings / Applications |
|---|---|---|
| Antifungal [5] | N-alkylpiperidin-4-yl substituted isoquinolines | Inhibits ergosterol biosynthesis; shows activity against Candida species (e.g., C. krusei). |
| Anticancer [6] [7] | Bis(piperidin-4-ylidene)hydrazones; Piperine | Induces apoptosis and cell cycle arrest; inhibits cell migration and invasion (e.g., in lung and head/neck cancer models). |
| Central Nervous System (CNS) [8] | Arylpiperazine-based compounds | Acts as a potent and selective agonist for the Sigma-1 Receptor (S1R); potential for neurodegenerative diseases. |
Given the limited specific data on "this compound," here are some strategies to deepen your investigation:
The synthesis of complex piperidine structures, crucial for drug development, involves multi-step routes and confirmation with advanced NMR. The table below summarizes key reactions and analytical techniques from recent research:
| Compound Type | Key Synthetic Step | Characterization Method | Purpose/Outcome |
|---|---|---|---|
| 2-Substituted 4-piperidone [1] | Double aza-Michael addition of amines to divinyl ketones | ( ^1 \text{H} ) NMR | Access chiral piperidone building blocks for Donepezil analogues |
| Piperidine nucleoside [2] | Epoxide ring opening with nucleobases (e.g., Adenine) | 1D & 2D NMR (including ( ^1\text{H}-^{15}\text{N} ) HMBC) | Confirm structure and N9-C2' bond linkage in Immucillin analogues |
| Dihydropyrazolecarbothioamide (piperine analogue) [3] | Cyclization with thiosemicarbazide | 2D ( ^1\text{H}-^{15}\text{N} ) HMBC NMR | Distinguish between 5-membered and 7-membered ring products |
Advanced NMR techniques, particularly two-dimensional (2D) ( ^1\text{H}-^{15}\text{N} ) HMBC, are critical for confirming the structure of piperidine-based compounds and resolving ambiguities [2] [3].
Based on the methodologies found, the following diagram outlines a logical experimental workflow for the synthesis and structural confirmation of a this compound derivative. This approach adapts proven techniques from the literature.
The lack of direct NMR data for this compound in the searched literature indicates a potential gap. Here are suggestions to advance your research:
The table below summarizes the available and unavailable data for piperidin-2-imine based on current search results.
| Data Type | Status | Details / Available Data for Related Compounds |
|---|---|---|
| IR Spectrum | Not Available | Data for piperidine [1] and 2-piperidinone [2] is available, but not for this compound. |
| NMR Spectrum | Not Available | No (^1)H or (^{13})C NMR data was found for this compound. |
| Mass Spectrum | Not Available | Data for piperidine [3] and 2-piperidinone [4] is available, but not for this compound. |
| UV/Visible Spectrum | Not Available | Data for piperidine is available [5] [6], but not for this compound. |
Although specific data for this compound is unavailable, you can characterize it using standard spectroscopic techniques. The following workflows outline general methodologies adapted from the search results for similar compounds.
Experimental workflow for comprehensive characterization
This technique is crucial for identifying functional groups, particularly the C=N and N-H stretches characteristic of an imine.
NMR is essential for confirming the molecular structure and connectivity of the compound.
The lack of readily available data suggests that this compound may require in-house synthesis and characterization. Here are steps you can take:
Piperidin-2-imine derivatives have been investigated as inhibitors of nitric oxide synthase (NOS) enzymes [1]. The table below summarizes the key structure-activity relationship (SAR) findings for this class of compounds.
| Structural Feature | Biological Activity & SAR Findings |
|---|---|
| Core Scaffold | Piperidin-2-imines are potent inhibitors of NOS enzymes [1]. |
| Alkyl Substituents | Placement of alkyl groups at all available positions on the pyrrolidin-2-imine ring was explored to establish SAR [1]. |
| iNOS Selectivity | Research goal was to develop compounds that selectively inhibit inducible NOS (iNOS) over other isoforms for inflammatory disease therapy [1]. |
While a specific synthesis for this compound was not detailed, the general workflow involves multi-step synthesis from lactam precursors. The diagram below outlines the conceptual pathway.
Conceptual pathways for synthesizing this compound from a lactam precursor [1].
The search results indicate standard methodologies were used for biological evaluation and compound characterization.
Given the limited information, here are suggestions for further investigation:
Piperidin-2-imine represents a structurally and functionally significant heterocyclic scaffold in medicinal and synthetic chemistry. This compound features a six-membered piperidine ring with an imine functional group at the 2-position, creating a versatile pharmacological privileged structure with demonstrated potential in drug discovery pipelines. The imine group (C=N) introduces distinctive electronic properties and coordination capabilities that differentiate it from saturated piperidine analogues or aromatic pyridine derivatives. While piperidine derivatives overall constitute fundamental structural motifs in more than twenty classes of pharmaceutical agents, the specific this compound scaffold presents unique synthetic opportunities and biological interactions that merit detailed investigation. [1] [2]
The significance of piperidine compounds in drug development is substantial, with over 7,000 piperidine-related scientific publications appearing in the last five years alone according to Sci-Finder data. [1] [2] this compound specifically has been identified in structural studies of biological targets, exemplified by its documented presence in the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni (PDB ID: 6B2L), where it demonstrates targeted enzyme binding capabilities. [3] This comprehensive review synthesizes current knowledge on this compound, encompassing synthetic methodologies, characterization techniques, pharmacological potential, and experimental protocols to provide researchers with a foundational reference for future investigation and development.
This compound (C5H10N2) possesses distinctive structural characteristics that define its chemical behavior and pharmacological potential. The compound consists of a six-membered saturated heterocycle containing one nitrogen atom, with an imine functional group (C=N) at the 2-position, classifying it specifically as a secondary ketimine. This molecular architecture creates regions of both sp² and sp³ hybridization, with the imine nitrogen contributing significant electrophilic character to the molecule. The C=N bond distance in non-conjugated imines typically measures approximately 1.29-1.31 Å, intermediate between single (1.47 Å) and triple (1.16 Å) C-N bonds, with restricted rotation around the C=N axis that can give rise to E/Z isomerism in appropriately substituted derivatives. [4]
The planarity of the imine group results from sp² hybridization of both the carbon and nitrogen atoms, creating a region of molecular rigidity within the otherwise flexible piperidine ring system. This structural combination enables diverse binding interactions with biological targets, particularly through the nitrogen lone pair electrons capable of coordinating with metal ions or forming hydrogen bonds with enzyme active sites. The physicochemical properties of this compound derivatives can be systematically modulated through N-substitution or ring functionalization, allowing fine-tuning of characteristics such as lipophilicity, basicity, and metabolic stability for optimized pharmacological performance. [1] [4]
Table 1: Comparative Analysis of this compound and Related Compounds
| Compound | Core Structure | Key Functional Groups | Structural Features | Electronic Properties |
|---|---|---|---|---|
| This compound | Saturated 6-membered ring | C=N (imine) | Sp² hybridized C=N with restricted rotation | Basic nitrogen, electrophilic carbon |
| Piperidine | Saturated 6-membered ring | NH (secondary amine) | Fully saturated, flexible ring | Strongly basic nitrogen nucleophile |
| Piperidin-4-one | Saturated 6-membered ring | C=O (ketone), NH | Carbonyl at 4-position, enolizable | Electrophilic carbonyl, amphoteric |
| Pyridine | Unsaturated 6-membered ring | Aromatic N | Aromatic, planar structure | Weakly basic, electron-deficient ring |
The synthesis of this compound derivatives employs several strategic approaches, with the carbonyl-amine condensation representing the most fundamental pathway. This method involves the reaction of primary amines with carbonyl compounds (aldehydes or ketones), proceeding through a nucleophilic addition mechanism that forms a hemiaminal intermediate followed by elimination of water to generate the imine product. [4] For this compound specifically, this typically requires cyclic aminoketone precursors that can undergo intramolecular condensation. The reaction equilibrium generally favors starting materials, necessitating azeotropic distillation or dehydrating agents such as molecular sieves or magnesium sulfate to drive completion. Recent methodological advances have identified several effective catalysts for imine formation, including tris(2,2,2-trifluoroethyl)borate, pyrrolidine, and titanium ethoxide, which significantly improve reaction efficiency and yields. [4]
Alternative synthetic routes to this compound derivatives include the Moureu-Mignonac ketimine synthesis employing Grignard reactions with nitriles, wherein organomagnesium reagents add to nitriles followed by careful hydrolysis to generate primary ketimines. [4] Specialized methods also include organic azide reactions with metal carbenoids, aza-Wittig reactions using iminophosphoranes and organic azides, and thermal decomposition of oximes. [4] The strategic selection of synthetic methodology depends on the specific substitution pattern desired, available starting materials, and functional group compatibility, with each approach offering distinct advantages and limitations.
Electrochemical synthesis has emerged as a sustainable and efficient approach for constructing piperidine derivatives, including potentially this compound analogs. Recent advances in electroreductive cyclization using imines and terminal dihaloalkanes in flow microreactors have demonstrated considerable advantages over conventional batch processes. [5] This methodology employs electron transfer directly at electrodes, generating highly reactive species under ambient conditions without requiring harmful or precious chemical reagents. The process involves reduction of the substrate imine at the cathode to form a stable radical anion, which undergoes nucleophilic attack on dihaloalkanes, followed by further reduction and cyclization to yield the piperidine product. [5]
The flow microreactor configuration significantly enhances reaction efficiency through its large specific surface area, enabling precise residence time control and rapid product expulsion to prevent over-reduction. Investigations of cathode materials have identified glassy carbon (GC) as particularly effective for imine reduction, outperforming platinum and silver alternatives. [5] This electrochemical approach represents a green chemistry alternative to traditional methods that often require toxic acids, bases, or transition metal catalysts under elevated temperatures, aligning with increasing environmental and economic constraints in pharmaceutical development.
Table 2: Comparison of Synthesis Methods for Piperidine-2-imine Derivatives
| Method | Reagents/Conditions | Key Intermediate | Advantages | Limitations |
|---|---|---|---|---|
| Carbonyl-Amine Condensation | Primary amines, carbonyl compounds, dehydrating agents | Hemiaminal | Simple procedure, widely applicable | Equilibrium favors reactants, requires dehydration |
| Moureu-Mignonac Synthesis | Nitriles, Grignard reagents, careful hydrolysis | Iminomagnesium salt | Access to primary ketimines | Sensitive to hydrolysis, limited functional group tolerance |
| Electrochemical Reductive Cyclization | Imines, dihaloalkanes, electricity, flow microreactor | Radical anion | Mild conditions, no metal catalysts, green chemistry | Specialized equipment required, optimization needed |
| Aza-Wittig Reaction | Iminophosphoranes, organic azides | Phosphinimine | Stereoselective, functional group tolerance | Requires specialized phosphorus reagents |
This compound derivatives demonstrate several pharmacologically relevant mechanisms that underlie their potential therapeutic applications. While specific biological activity data for the parent this compound compound is limited in the available literature, closely related piperidine derivatives exhibit significant antioxidant and anti-inflammatory properties through free radical scavenging and inhibition of protein denaturation. [6] In one comprehensive study, piperidin-4-one derivatives displayed substantial radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 30.392 μM to 72.285 μM, alongside notable anti-inflammatory effects in protein denaturation assays, with the most active compound exhibiting 71.3% inhibition. [6]
The broader piperidine structural class demonstrates modulation of crucial signaling pathways essential for cancer progression, including STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK cascades. [7] These pathways represent key molecular targets for therapeutic intervention in inflammatory diseases and oncology. Piperidine-containing compounds can induce cell cycle arrest at specific checkpoints by modulating expression of regulatory proteins such as cyclin D3, E2F-1, CDK4, and p21Waf1/Cip1, effectively inhibiting uncontrolled proliferation of cancer cells. [7] Additionally, certain derivatives trigger mitochondrial apoptosis through release of cytochrome c and Smac/DIABLO proteins, activating caspase cascades that execute programmed cell death while simultaneously inhibiting anti-apoptotic proteins. [7]
The pharmacological profile of this compound derivatives is strongly influenced by specific substituent patterns and structural modifications. The presence of electron-donating groups such as methoxy substitutions on phenyl rings at the 2- and 6-positions of the piperidine ring has been correlated with enhanced antioxidant and anti-inflammatory activities. [6] Additionally, imine functionalization through condensation with thiosemicarbazide or hydroxylamine hydrochloride can significantly impact biological potency, with thiosemicarbazide derivatives generally demonstrating superior efficacy compared to their oxime counterparts. [6]
The planar imine moiety enables potential intercalation with biological macromolecules, particularly in DNA- or RNA-binding contexts, while the basic nitrogen atoms facilitate hydrogen bonding interactions with enzyme active sites. Molecular docking studies of related piperidine derivatives with the enoyl-acyl carrier protein (EACP) reductase enzyme (PDB: 1ZID) have revealed favorable binding interactions with minimum binding energy, suggesting a structural basis for observed antitubercular activity. [8] These structure-activity relationship observations provide valuable guidance for rational drug design approaches targeting optimized therapeutic efficacy and selectivity.
Figure 1: Proposed molecular mechanisms and cellular pathways modulated by this compound derivatives
Comprehensive characterization of this compound derivatives employs multiple spectroscopic methodologies to confirm chemical structure and assess purity. Fourier Transform Infrared (FTIR) spectroscopy provides critical information about functional groups, with characteristic imine (C=N) stretching vibrations typically appearing in the 1630-1690 cm⁻¹ region, while N-H stretches (when present) occur around 3300-3450 cm⁻¹. [6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, delivers essential structural insights through chemical shifts, integration, and coupling patterns. This compound protons typically exhibit distinctive signals in the δ 1.2-3.0 ppm region for aliphatic protons, with methoxy groups (when present) appearing as sharp singlets around δ 3.7-4.0 ppm, and aromatic protons (in substituted derivatives) resonating in the δ 6.6-7.8 ppm range. [6]
Mass spectrometry serves as a crucial tool for molecular mass confirmation and fragmentation pattern analysis, with Electron Impact Mass Spectrometry (EIMS) typically showing molecular ion peaks (M+) corresponding to the exact molecular weight of the compound. [6] Additionally, Ultraviolet-Visible (UV) spectroscopy can detect characteristic absorption maxima for imine chromophores, typically observed around 207-273 nm depending on specific substitution patterns and conjugation. [6] The complementary application of these spectroscopic techniques enables unambiguous structural assignment and purity assessment of synthesized this compound derivatives.
Single-crystal X-ray diffraction (XRD) represents the definitive method for determining three-dimensional molecular structure and confirming the imine functionality in this compound derivatives. This technique provides precise bond lengths, bond angles, and molecular conformation data, with reported structures such as the this compound complex with purine nucleoside phosphorylase (PDB ID: 6B2L) demonstrating the practical application of this methodology. [3] XRD analysis unequivocally confirms the planar geometry of the imine group and its coplanarity relationships with adjacent substituents, providing critical structural insights that inform understanding of biological interactions.
Computational chemistry approaches, particularly Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level, offer valuable insights into electronic structure, reactivity parameters, and stability relationships. [6] These calculations determine key molecular descriptors including chemical potential, HOMO-LUMO energy gaps, and global hardness, which correlate with observed reactivity patterns and biological activities. The negative chemical potential values reported for related piperidin-4-one derivatives (ranging from -0.2101 to -0.2233) confirm their inherent reactivity, as evidenced by experimental antioxidant and anti-inflammatory responses. [6] In silico ADMET studies further predict pharmacokinetic properties and potential toxicity profiles, enabling prioritization of lead compounds for further development. [6]
The synthesis of this compound derivatives typically follows condensation reaction protocols with specific modifications based on desired substitutions. A representative procedure for related piperidin-4-one synthesis involves one-pot Mannich condensation of appropriate aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), methyl isopropyl ketone, and ammonium acetate in ethanol under reflux conditions. [6] Reaction progress is monitored by thin-layer chromatography (TLC), with subsequent acidification using concentrated hydrochloric acid to precipitate intermediates, followed by neutralization with aqueous ammonia, washing with cold water, and recrystallization from absolute ethanol to obtain pure products. [6]
For imine formation specifically, a common protocol involves refluxing the parent ketone with thiosemicarbazide or hydroxylamine hydrochloride in absolute ethanol with continuous stirring for several hours. [6] The reaction mixture is typically poured into ice-cold water upon completion to precipitate the product, which is then collected, washed with cold water, and recrystallized from ethanol. These procedures generally provide good to excellent yields (82-88%) of high-purity compounds suitable for biological evaluation. [6] Purification is most commonly achieved through recrystallization from appropriate solvents such as ethanol, while chromatographic techniques may be employed for more complex substitution patterns.
Antioxidant activity assessment of this compound derivatives typically employs the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. [6] This protocol involves preparing a 0.1 mM DPPH solution in methanol and adding it to various concentrations of test compounds dissolved in DMSO. The reaction mixture is incubated in darkness for 30 minutes, after which absorbance is measured at 517 nm using a UV-Visible spectrophotometer. [6] Radical scavenging activity is calculated as percentage inhibition using the formula:
% Inhibition = [(A₀ - A₁) / A₀] × 100
where A₀ is the absorbance of the control and A₁ is the absorbance of the test compound. IC₅₀ values (concentration providing 50% inhibition) are determined from dose-response curves and compared against standard antioxidants such as ascorbic acid. [6]
In vitro anti-inflammatory activity is commonly evaluated using the protein denaturation assay. [6] This method involves incubating test compounds with bovine serum albumin (BSA) in phosphate buffer under controlled conditions, typically heating at 72°C for 5 minutes followed by cooling. After adding phosphate buffer, the turbidity is measured at 660 nm, with diclofenac sodium serving as the reference standard. [6] The percentage inhibition of protein denaturation is calculated using a similar formula to the antioxidant assay, providing a quantitative measure of anti-inflammatory potential. Additionally, molecular docking studies against relevant enzyme targets (such as enoyl-acyl carrier protein reductase for antitubercular activity) using software like AutoDock Vina help predict binding interactions and affinities, guiding rational drug design. [8]
Figure 2: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives
This compound derivatives present compelling opportunities for drug discovery across multiple therapeutic areas, particularly in oncology, infectious diseases, and inflammatory disorders. The documented antitubercular activity of selected piperidine-imine hybrids, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, highlights their potential in addressing antimicrobial resistance. [8] The promising selectivity index (exceeding 10) observed for these compounds indicates favorable therapeutic windows worthy of further investigation. [8] Additionally, the established role of piperidine derivatives in cancer cell apoptosis and cell cycle modulation suggests similar potential for properly functionalized this compound analogs. [7]
Future research directions should prioritize comprehensive structure-activity relationship studies to delineate precise molecular requirements for optimal target engagement and pharmacological efficacy. Lead optimization efforts should focus on improving metabolic stability, oral bioavailability, and target selectivity while minimizing potential off-target effects. The application of advanced synthetic methodologies, including flow chemistry, electrocatalysis, and multicomponent reactions, could significantly enhance synthetic efficiency and access to structurally diverse analogs. [5] [1] Furthermore, mechanistic studies elucidating precise molecular targets and signaling pathway interactions will be essential for rational drug design and understanding potential therapeutic applications.
The structural versatility of the this compound scaffold enables multiple optimization strategies, including stereochemical control, bioisosteric replacement, and prodrug approaches to enhance druggability. As synthetic methodologies continue to advance and biological characterization becomes more sophisticated, this compound derivatives are well-positioned to contribute significantly to the development of novel therapeutic agents addressing unmet medical needs across multiple disease domains.
This compound represents a structurally distinctive and pharmacologically promising heterocyclic scaffold with demonstrated potential across multiple therapeutic domains. The unique electronic properties imparted by the imine functionality, combined with the structural versatility of the piperidine ring, create opportunities for targeted molecular design and optimization. Current evidence supports significant antioxidant, anti-inflammatory, and antimicrobial properties for appropriately substituted derivatives, with additional potential applications in oncology based on analogous piperidine compounds. Advances in synthetic methodologies, particularly electrochemical approaches in flow microreactors, offer environmentally sustainable routes to these valuable compounds. As research continues to elucidate structure-activity relationships and mechanistic pathways, this compound derivatives are poised to make increasingly significant contributions to pharmaceutical development and chemical biology.
Table 3: Key Research Gaps and Future Directions for this compound Studies
| Research Area | Current Status | Knowledge Gaps | Recommended Approaches |
|---|---|---|---|
| Synthetic Methodology | Limited specific routes to this compound core | General, efficient methods for diverse substitution | Development of novel cyclization strategies, electrocatalytic methods |
| Biological Profiling | Fragmentary data, mostly related compounds | Comprehensive activity screening, target identification | High-throughput screening, target deconvolution studies, omics approaches |
| ADMET Properties | Preliminary in silico predictions for some derivatives | Experimental validation, pharmacokinetic studies | In vitro metabolism assays, in vivo pharmacokinetic studies, toxicology profiling |
| Structural Optimization | Limited SAR data for specific targets | Systematic structure-activity relationship studies | Combinatorial library synthesis, molecular modeling, QSAR analyses |
The synthetic methodologies for piperidine derivatives are highly diverse, tailored to incorporate specific structural features that dictate their final pharmacological profile. The following workflow outlines a strategic approach to accessing different piperidine-based chemotypes.
The piperidin-4-one scaffold serves as a versatile precursor for various imine derivatives with demonstrated antioxidant and anti-inflammatory properties [1]. The strategy involves a two-step process:
N-alkylpiperidines are potent ergosterol biosynthesis inhibitors. The most efficient synthetic route employs reductive amination [2].
Piperine, a natural alkaloid, can be derivatized to enhance its bioactivity and solubility. The key transformation involves modifying the piperidine ring to create potent PPARγ agonists for potential anti-diabetic applications [3].
Title: Synthesis of (Z)-2-(3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine carbothioamide)
Objective: To provide a detailed procedure for the synthesis of a piperidin-4-one based thiosemicarbazone with antioxidant and anti-inflammatory activity.
Principle: The carbonyl group of the pre-synthesized piperidin-4-one core undergoes nucleophilic addition-elimination with thiosemicarbazide in absolute ethanol under reflux to form the corresponding imine (thiosemicarbazone).
Materials:
Procedure:
Characterization Data (Reported for Compound 2 [1]):
Title: Synthesis of N-alkyl-2-(piperidin-4-yl)decahydroisoquinolines via Reductive Amination
Objective: To synthesize tertiary amine-based N-alkylpiperidine derivatives with antifungal activity via a one-pot reductive amination.
Principle: A secondary amine reacts with an aldehyde to form an intermediate iminium ion, which is subsequently reduced in situ by sodium triacetoxyborohydride to form a stable tertiary amine.
Materials:
Procedure:
Biological Evaluation:
The following table summarizes key pharmacological results for the active piperidine derivatives discussed in the protocols.
| Compound Description | Biological Activity Assay | Key Result (Quantitative) | Reference Compound & Result |
|---|---|---|---|
| Piperidin-4-one Thiosemicarbazone [1] | DPPH Radical Scavenging (IC₅₀) | 30.392 μM | Piperidin-4-one Oxime: 72.285 μM |
| Piperidin-4-one Thiosemicarbazone [1] | In-vitro Anti-inflammatory (% Inhibition) | 71.3% | Piperidin-4-one Oxime: 39.3% |
| N-dodecylpiperidine (e.g., 6i) [2] | Antifungal (MIC₁₀₀ vs. Yeasts) | 1.6 μg/mL | Clotrimazole: 0.4 μg/mL |
| Piperic Acid Amino Acid Conjugate (2a) [3] | PPARγ Ligand Assay (IC₅₀) | 2.43 μM | Rosiglitazone: 5.61 μM |
The diagram below summarizes the structure-activity relationships (SAR) for the N-alkylpiperidine antifungals, which are critical for guiding synthesis.
The synthetic chemistry of piperidine derivatives offers powerful and diverse tools for drug discovery. This document has detailed protocols for obtaining three key chemotypes—piperidin-4-one imines, N-alkylpiperidines, and piperic acid amides—each leading to distinct pharmacological profiles. The provided workflows, SAR insights, and characterization data serve as a robust foundation for researchers to explore and innovate in the development of new piperidine-based therapeutic agents.
Piperidine rings are among the most significant heterocyclic scaffolds in medicinal chemistry and drug development, found in more than twenty classes of pharmaceuticals [1] [2]. The development of efficient and sustainable methods for constructing functionalized piperidines and their derivatives remains a critical task in modern organic synthesis [3].
While piperidin-2-one is a well-established and versatile building block, the imine functional group (-C=N-) is a cornerstone of dynamic covalent chemistry and provides a powerful handle for the formation of carbon-carbon and carbon-heteroatom bonds [4] [5]. The strategic manipulation of these cores allows for the streamlined synthesis of complex nitrogen-containing heterocycles, which are privileged structures in biologically active molecules [3] [6].
The diagram below illustrates the primary synthetic pathways for piperidine-based heterocycles discussed in this document.
This section provides detailed experimental procedures for key reactions utilizing piperidin-2-one and imine chemistry to construct complex heterocyclic systems.
Reference Reaction: Condensation between anthranilic acids and piperidin-2-one [7].
Reference Reaction: Synthesis of antioxidant and anti-inflammatory agents [8].
Reference Reaction: Synthesis of complex piperidine scaffolds [5].
The following tables summarize key quantitative data from the referenced synthetic studies and biological evaluations.
Table 1: Synthesis and Characterization Data for Piperidin-4-one Imine Derivatives [8]
| Compound Name | Structure | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key IR Absorption (cm⁻¹) (C=N, others) |
|---|---|---|---|---|---|
| Compound 1 (Piperidin-4-one) | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | 88.3 | 166 ± 1 | 459.53 | 1697 (C=O), 1593 (Ar C=C) |
| Compound 2 (Imine) | (Z)-2-(Compound 1) hydrazine carbothioamide | 82 | 203 ± 1 | 532.65 | 1639 (C=N), 1328 (C=S) |
| Compound 3 (Oxime) | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Biological Activity Data of Synthesized Piperidin-4-one Imines [8]
| Compound | DPPH Assay (IC₅₀, μM) | In-vitro Anti-inflammatory Activity (% Inhibition) | Chemical Potential (DFT, a.u.) | | :--- | :--- | :--- | :--- | | Compound 1 | 37.802 | 43.5 | -0.2233 | | Compound 2 | 30.392 | 71.3 | -0.2101 | | Compound 3 | 72.285 | 39.3 | -0.2198 | | Note: Lower IC₅₀ indicates higher antioxidant potency. Chemical potential from DFT calculations correlates with reactivity; more negative values suggest higher stability. |
To enhance the efficiency and sustainability of heterocyclic synthesis, several non-conventional methods have been developed.
Table 3: Non-conventional Synthesis Methods for N-Heterocycles [3] [9]
| Method | Principle | Key Advantages | Example Equipment |
|---|---|---|---|
| Microwave-Assisted | Dielectric heating by microwave irradiation | Drastically reduced reaction times (minutes vs. hours), higher yields, improved purity | CEM Discover SP, Biotage Initiator+, Anton Paar Monowave 400 |
| Sonochemical | Uses ultrasound to induce cavitation (formation and collapse of microbubbles) | Enhanced mass transfer, can eliminate need for external heating, access to novel reactivity | Ultrasonic cleaning bath or probe sonicator (20 kHz-1 MHz) |
| Mechanochemical | Uses mechanical force (e.g., grinding, milling) to drive reactions | Solvent-free or minimal solvent, high atom economy, access to unique polymorphs | Retsch PM100/400 planetary mill, Fritsch Pulverisette 7 |
| Metal-free Catalysis | Employs organocatalysts (e.g., squaramides, phosphines) in multi-component reactions | Avoids cost and toxicity of transition metals, high functional group tolerance, green conditions | Standard glassware under ambient or controlled temperature |
The workflow below illustrates how these modern techniques integrate into the drug discovery pipeline.
The chemistry of piperidin-2-one and related imine derivatives provides a robust and versatile platform for the efficient construction of biologically relevant N-heterocycles. The presented protocols and data demonstrate practical routes to complex molecular architectures, such as fused polycyclic systems and functionally diverse piperidine scaffolds.
The integration of green chemistry principles and non-conventional synthesis methods—including microwave irradiation, ultrasonication, and mechanochemistry—is pivotal for developing more sustainable and efficient synthetic processes in pharmaceutical chemistry [3] [9]. Furthermore, the application of dynamic covalent chemistry (DCC) with imines enables adaptive approaches for discovering new bioactive molecules and protecting group strategies [4].
Future directions will likely involve the increased use of metal-free catalytic systems [6] and the deeper integration of computational chemistry (e.g., DFT for predicting reactivity and ADMET properties [8]) to guide the rational design of novel piperidine-based therapeutics with optimized efficacy and safety profiles.
The piperidine ring is a fundamental scaffold in medicinal chemistry, found in a wide range of therapeutic agents. Its applications span multiple disease areas, underlining its versatility and importance [1] [2].
| Therapeutic Area | Example Drugs/Compounds | Key Piperidine Role/Feature |
|---|---|---|
| Anticancer [1] | Vinblastine, Raloxifene, Evodiamine | Core scaffold in natural and synthetic agents; various mechanisms including tubulin inhibition. |
| Antiviral [1] | Novel adamantane-piperidine analogs | Structure modified to target rimantadine-resistant influenza strains. |
| Antifungal [3] | Fenpropidin, novel 2-(piperidin-4-yl)isoquinolines | Acts as an ergosterol biosynthesis inhibitor in agrochemicals and novel drug candidates. |
| Antipsychotic & CNS [4] [5] | Melperone, Donepezil | Key chiral building block for neurological and psychiatric treatments. |
Recent advances in synthetic chemistry have provided powerful tools for constructing complex piperidine derivatives, which could be relevant for accessing potential precursors to piperidin-2-imine.
| Synthetic Method | Key Feature | Example Application |
|---|---|---|
| Biocatalytic Oxidation & Radical Cross-Coupling [6] | Enzymatic C–H oxidation introduces "handles" for subsequent C–C bond formation via radical chemistry. | Synthesis of (+)-L-733,060 and swainsonine; avoids precious metal catalysts. |
| Asymmetric Cu-Catalyzed Aminoboration [7] | Intramolecular cyclizative difunctionalization of alkenes; excellent enantioselectivity. | Key chiral intermediates for avacopan and L-733,060. |
| Catalytic Hydrogenation of Pyridines [4] [8] | Direct route from aromatic pyridines to saturated piperidines; various metal catalysts (Co, Ru, Ni, Pd). | Synthesis of Melperone and fluorinated piperidine analogs; stereoselective versions available. |
While a specific protocol for this compound is unavailable, reductive amination is a fundamental and reliable method for synthesizing substituted piperidines, as highlighted in several studies [3] [4]. The following workflow generalizes a common approach for creating N-alkylpiperidines.
This protocol is adapted from methods described in the synthesis of novel antifungal hybrids [3].
Step 1: Reductive Amination to form a Protected Diamine
Step 2: Boc Deprotection
Step 3: Direct Reductive Alkylation to Final Product
This application note outlines a scalable laboratory synthesis of 2-piperidone. The core reaction is the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime, leading directly to the target lactam, 2-piperidone [1]. This method is advantageous due to its straightforward reaction setup and the use of common laboratory reagents.
Key Reaction Data
The table below summarizes the optimized reaction components and conditions as derived from the patent literature [1].
| Component | Role | Details & Quantity |
|---|---|---|
| Cyclohexanone Oxime | Starting Material | 1.0 equivalent (the substrate for rearrangement) |
| p-Toluenesulfonyl Chloride (TsCl) | Hydroxyl Activating Agent | 1.2 equivalents |
| Sodium Hydroxide (NaOH) | Base | 10% Aqueous Solution (for work-up) |
| Solvent | Reaction Medium | Acetone (for the rearrangement step) |
| Work-up Solvents | Product Isolation | Dichloromethane (DCM) or Chloroform (for extraction) |
| Temperature | Reaction Condition | 0-5°C (ice-water bath during TsCl addition) |
| Yield | Result | Up to 88% |
This protocol is adapted from the method described in patent CN103965097A [1].
The following workflow diagram illustrates the complete experimental process:
Since your specific interest lies in starting from this compound, please consider the following strategic points, as this particular substrate is not extensively covered in the search results:
This compound derivatives represent an important class of nitrogen-containing heterocycles in coordination chemistry and pharmaceutical development. These compounds belong to the broader family of piperidine-based ligands, which have garnered significant attention due to their versatile coordination behavior and diverse biological activities. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, serves as an excellent scaffold for designing ligands that can form stable complexes with various metal ions. The incorporation of an imine functionality (-C=N-) significantly enhances the coordination capability of these ligands, enabling them to form complexes with transition metals, lanthanides, and actinides. These metal complexes have shown remarkable potential in medicinal chemistry, particularly in the development of anticancer agents, diagnostic radiopharmaceuticals, and antioxidant therapies [1] [2].
The structural versatility of this compound derivatives allows for extensive customization of their electronic and steric properties, which directly influences the stability, reactivity, and biological activity of the resulting metal complexes. Recent studies have demonstrated that structural modifications at strategic positions on the piperidine ring can fine-tune the pharmacological properties of these compounds, making them attractive candidates for drug development. The presence of the imine group not only facilitates metal coordination but also provides a site for further functionalization, enabling the synthesis of Schiff base derivatives with enhanced biological activities. The growing interest in this compound coordination chemistry is evidenced by the increasing number of publications documenting their synthesis, characterization, and applications in various therapeutic areas [1] [3] [2].
The synthesis of this compound ligands typically begins with the preparation of a piperidin-4-one intermediate. This protocol adapts methods from recent studies to provide a standardized approach [2]:
The piperidin-4-one intermediate serves as a precursor for various imine derivatives through condensation reactions [2]:
The formation of metal complexes with this compound ligands follows standardized procedures that can be adapted for various metal ions [3] [4]:
Recent advances have demonstrated the effectiveness of electrochemical synthesis for piperidine derivatives using flow microreactors, which offer advantages in reproducibility and scalability [5]:
Comprehensive characterization of this compound metal complexes employs multiple spectroscopic methods to elucidate their structural properties:
Single-crystal X-ray diffraction represents the most definitive method for determining the molecular structure of this compound metal complexes:
Density functional theory (DFT) calculations provide valuable insights into the electronic structure and reactivity of this compound complexes:
The anticancer potential of this compound metal complexes is evaluated through standardized cytotoxicity assays:
The radical scavenging activity of this compound compounds is assessed using the DPPH assay:
The anti-inflammatory potential is evaluated through protein denaturation inhibition:
This compound metal complexes have emerged as promising candidates for cancer therapy due to their diverse mechanisms of action:
Bispidine derivatives (structurally related to piperidines) have shown remarkable potential in radiopharmaceutical development:
This compound derivatives demonstrate significant antioxidant and anti-inflammatory activities, making them potential candidates for treating oxidative stress-related disorders:
Table 1: Yields and Physical Properties of Representative this compound Derivatives [2]
| Compound | Description | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1 | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | 88.3 | 166±1 | 459.53 |
| 2 | Thiosemicarbazide derivative of 1 | 82 | 203±1 | 532.65 |
| 3 | Oxime derivative of 1 | 75 | 195±1 | 474.52 |
Table 2: Biological Activity Data of this compound Derivatives [2]
| Compound | DPPH Scavenging IC₅₀ (μM) | Anti-inflammatory Activity (% Inhibition) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| 1 | 37.802 | 43.5% | >100 |
| 2 | 30.392 | 71.3% | 85.2 |
| 3 | 72.285 | 39.3% | >100 |
| Standard (Ascorbic acid) | 25.10 | - | - |
| Standard (Diclofenac sodium) | - | 79.6% | - |
Table 3: Metal Complexes of Piperidine-Based Ligands and Their Applications [6] [3]
| Metal Ion | Ligand Type | Application | Key Findings |
|---|---|---|---|
| V(IV) | 8-hydroxyquinoline Schiff base | Anticancer | IC₅₀ < 10 μM against A375 and HT-29 cells |
| Ni(II) | 8-hydroxyquinoline Schiff base | Anticancer | IC₅₀ < 10 μM against A375 and HT-29 cells |
| Cu(II) | Bispidine derivatives | Radiopharmaceuticals | Stable ⁶⁴Cu complexes for PET imaging |
| Ln(III) | Benzimidazole-bipyridine mixed | Anticancer | Selective cytotoxicity against transformed cells |
The experimental workflow for developing this compound based pharmaceutical agents involves multiple coordinated steps from synthesis to biological evaluation:
Diagram 1: Experimental workflow for this compound coordination chemistry
The proposed mechanism of action for this compound metal complexes with anticancer activity involves multiple pathways:
Diagram 2: Proposed anticancer mechanism of this compound metal complexes
This compound coordination chemistry represents a promising frontier in pharmaceutical development, particularly for anticancer, diagnostic, and antioxidant applications. The protocols outlined in this document provide researchers with standardized methods for synthesizing and characterizing these compounds, evaluating their biological activities, and developing potential pharmaceutical applications. The versatility of the piperidine scaffold, combined with the diverse coordination behavior of imine functionality, enables the rational design of metal complexes with tailored properties and activities.
Future research directions should focus on mechanistic studies to elucidate the precise molecular targets and pathways involved in the biological activities of these complexes. Additionally, in vivo pharmacokinetics and toxicity profiles need comprehensive evaluation to assess their therapeutic potential. The development of targeted delivery systems incorporating this compound metal complexes could further enhance their specificity and efficacy while minimizing side effects. With continued research and development, this compound based metal complexes hold significant promise as novel therapeutic and diagnostic agents addressing unmet medical needs.
Piperidine and its derivatives represent privileged structural motifs in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals. The incorporation of an imine functionality (-C=N-) at the piperidin-2 position creates a versatile chemical entity known as piperidin-2-imine, which serves as a key intermediate in organic synthesis and exhibits diverse pharmacological properties. This hybrid structure combines the favorable characteristics of the saturated nitrogen heterocycle with the reactive versatility of the imine group, enabling interactions with various biological targets. The piperidine ring itself is one of the most common nitrogen heterocycles found in FDA-approved drugs, contributing to pharmacological activity through its ability to modulate solubility, bioavailability, and target binding affinity [1] [2].
The imine functional group, also referred to as a Schiff base, introduces unique electronic properties and chemical reactivity that significantly influence the biological profile of piperidine derivatives. Imines are nitrogen analogues of aldehydes and ketones, featuring a carbon-nitrogen double bond (C=N) that replaces the carbonyl group (C=O) [3]. This structural modification creates molecules with enhanced nucleophilic character at the nitrogen atom while maintaining electrophilic properties at the carbon atom of the imine bond. The presence of the imine linkage in this compound complexes facilitates their role as coordination centers for metal ions, enabling the formation of complexes with potential catalytic and therapeutic applications. Furthermore, the imine group can participate in various biological interactions, including hydrogen bonding with enzyme active sites and reversible covalent binding with target proteins, making this compound derivatives valuable scaffolds in drug discovery programs [4].
The synthesis of this compound derivatives typically employs well-established condensation reactions between appropriate piperidine precursors and primary amines. The most direct method involves the reaction of piperidin-2-one derivatives with primary amines under acid-catalyzed conditions, which proceeds through a nucleophilic addition-elimination mechanism. Alternatively, functionalized piperidines containing an aldehyde or ketone group at the 2-position can undergo condensation with primary amines to yield the desired imine products. This transformation represents a classic example of a condensation reaction, where the carbonyl compound reacts with the primary amine, eliminating a molecule of water (H₂O) in the process [3]. The reaction proceeds efficiently when conducted in anhydrous solvents such as ethanol or tetrahydrofuran, often with the addition of a catalytic amount of an acid such as p-toluenesulfonic acid or with molecular sieves to sequester the water byproduct and shift the equilibrium toward imine formation.
The mechanism of imine formation follows a well-established pathway involving multiple proton transfer steps, which can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [3]. Initially, the carbonyl oxygen of the piperidin-2-one derivative undergoes protonation, enhancing the electrophilicity of the carbonyl carbon. The amine nucleophile then attacks this activated carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of water lead to the formation of the iminium ion, which finally undergoes deprotonation to yield the neutral imine product. This mechanistic pathway underscores the importance of acid catalysis in facilitating both the addition step (by enhancing electrophilicity) and the elimination step (by providing a better leaving group). The equilibrium nature of this reaction necessitates the removal of water to drive the reaction to completion, typically achieved through azeotropic distillation or the use of dehydrating agents such as molecular sieves or magnesium sulfate [3].
Recent advances in synthetic methodology have introduced more sustainable and efficient approaches for constructing this compound derivatives. Electrochemical synthesis in flow microreactors has emerged as a promising green alternative to conventional methods, offering several advantages including mild reaction conditions, reduced reliance on toxic catalysts, and improved selectivity. This approach leverages the principles of electroreductive cyclization using imines and dihaloalkanes as starting materials, with the reaction proceeding through a series of electron transfer and cyclization steps [5]. The large surface-to-volume ratio of microreactors enables efficient mass and heat transfer, resulting in enhanced reaction rates and yields compared to traditional batch reactors. Specifically, the electroreductive cyclization of benzylideneaniline with 1,4-dibromobutane has been successfully demonstrated to produce 1,2-diphenylpiperidine derivatives in good yields, with the optimal cathode material being glassy carbon, which prioritizes the reduction of the imine even in the presence of organic halides [5].
Another innovative approach involves the functionalization of pre-formed piperidine rings through selective C-H activation, particularly at the α-position to the nitrogen atom. This strategy enables the direct conversion of N-alkyl piperidines to iminium ion intermediates, which can be subsequently trapped by various nucleophiles to yield functionalized derivatives. Key to this methodology is the Polonovski-Potier reaction, which generates iminium ions selectively from tertiary alkylamine N-oxides using acylating agents such as trifluoroacetic anhydride (TFAA) [1]. The regiochemical outcome of this elimination can be controlled by judicious choice of reaction conditions, with TFAA favoring the formation of the more thermodynamically stable iminium ion through an E1-like transition state. This approach provides exceptional endo-selectivity for six-membered N-heterocycles, enabling efficient further functionalization through the addition of diverse carbon-based nucleophiles to the iminium intermediates [1].
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Method | Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | Aldehyde/ketone + primary amine, acid catalyst, molecular sieves | 70-95% [3] | Simple setup, wide substrate scope | Equilibrium reaction, requires water removal |
| Electrochemical Reductive Cyclization | Imine + dihaloalkane, THF, n-Bu₄N·ClO₄, GC cathode, 2.15 F/mol | 36-47% [5] | Green conditions, atom economy | Specialized equipment required, optimization needed |
| Polonovski-Potier Reaction | N-oxide + TFAA, then nucleophile | Moderate to high [1] | High endo-selectivity, late-stage functionalization | Multiple steps to prepare N-oxide precursor |
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques that provide complementary information about the molecular structure and confirmation of imine bond formation. Fourier Transform Infrared (FTIR) spectroscopy serves as a primary method for identifying the characteristic stretching vibration of the C=N bond, which typically appears in the range of 1639-1697 cm⁻¹ [4]. The precise position of this absorption band depends on the substitution pattern and electronic nature of the substituents attached to the imine carbon and nitrogen atoms. Additionally, the absence of the carbonyl stretch (around 1700 cm⁻¹) and the presence of N-H stretches (around 3300 cm⁻¹) in the starting materials provide further evidence for complete conversion to the imine product.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about this compound derivatives, with the proton adjacent to the imine nitrogen (α to C=N) typically appearing as a distinctive signal in the range of δ 6.8-7.5 ppm in the ¹H NMR spectrum, depending on the specific substitution pattern [4]. In the ¹³C NMR spectrum, the imine carbon resonates in the region of δ 150-170 ppm, which is notably downfield compared to carbonyl carbons of amides but upfield compared to carbonyl carbons of esters or ketones. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are particularly valuable for establishing connectivity between protons and carbons and for unequivocally assigning the imine carbon signal, especially in complex molecules with multiple aromatic or aliphatic substituents.
For comprehensive structural analysis, especially of novel or complex this compound derivatives, single crystal X-ray diffraction (XRD) provides definitive proof of molecular structure and stereochemistry. This technique enables precise determination of bond lengths, bond angles, and torsion angles, revealing important details about the conformation of the piperidine ring and the geometry around the imine bond [4]. The piperidine ring typically adopts a chair conformation with the imine substituent occupying either an equatorial or axial position depending on the substitution pattern and crystal packing forces. XRD analysis has confirmed that in 2,6-disubstituted piperidin-4-one imine derivatives, the piperidine ring maintains its chair conformation with the substituents at positions 2 and 6 predominantly in equatorial orientations to minimize steric strain [4].
Mass spectrometry plays a crucial role in confirming the molecular mass and fragmentation pattern of this compound derivatives. Electron impact mass spectrometry (EIMS) typically shows a molecular ion peak [M]⁺ corresponding to the exact molecular mass of the compound, followed by characteristic fragmentation pathways that provide additional structural information [4]. Common fragmentation patterns include cleavage adjacent to the imine nitrogen, retro-Diels-Alder fragmentation of the piperidine ring, and loss of substituent groups from the imine carbon. High-resolution mass spectrometry (HRMS) enables precise determination of the elemental composition, which is particularly valuable for new compounds. Additionally, computational methods including Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure, molecular geometry, and thermodynamic stability of these compounds, with calculated parameters often showing good agreement with experimental data [4].
Table 2: Key Spectroscopic Signals for this compound Derivatives
| Analytical Technique | Characteristic Features | Structural Information |
|---|---|---|
| FTIR Spectroscopy | C=N stretch: 1639-1697 cm⁻¹ [4] | Confirmation of imine bond formation |
| ¹H NMR Spectroscopy | α-proton: δ 6.8-7.5 ppm [4] | Substituent effects on imine bond |
| ¹³C NMR Spectroscopy | Imine carbon: δ 150-170 ppm | Electronic environment of C=N bond |
| Mass Spectrometry | Molecular ion [M]⁺, characteristic fragmentation | Molecular mass, substituent identification |
| X-ray Diffraction | Bond lengths, angles, torsion angles | Absolute configuration, molecular conformation |
This compound derivatives demonstrate significant free radical scavenging activity, making them promising candidates for mitigating oxidative stress-related pathologies. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate hydrogen atoms or electrons to stabilize the persistent free radical DPPH⁺ [4] [6]. Structure-activity relationship studies reveal that the presence of electron-donating substituents on the aromatic rings attached to the piperidine core significantly enhances radical scavenging capacity. For instance, piperidin-4-one derivatives bearing 3,4,5-trimethoxyphenyl substituents at the 2 and 6 positions exhibit remarkable DPPH radical scavenging activity with IC₅₀ values ranging from 30.4 to 72.3 μM, with the hydrazine carbothioamide imine derivative showing the most potent effect (IC₅₀ = 30.4 μM) [4]. This enhanced activity is attributed to the ability of the sulfur atom to stabilize radical intermediates through expanded delocalization.
The anti-inflammatory activity of this compound derivatives has been demonstrated through various in vitro models, including the inhibition of protein denaturation and modulation of key inflammatory mediators. In the protein denaturation assay, piperidin-4-one imine derivatives exhibit dose-dependent inhibition of heat-induced albumin denaturation, with the hydrazine carbothioamide derivative again showing the highest potency (71.3% inhibition at 100 μM concentration) compared to the parent piperidinone (43.5%) and the oxime derivative (39.3%) [4]. The anti-inflammatory mechanism appears to involve suppression of pro-inflammatory cytokines such as IL-8 and IFN-γ, as well as downregulation of enzymes involved in inflammatory processes including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [7]. Molecular docking studies suggest that these compounds can interact with the active sites of inflammatory enzymes through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions, with the imine nitrogen serving as a key hydrogen bond acceptor.
This compound derivatives exhibit promising antiproliferative activity against various human cancer cell lines, with mechanisms involving induction of apoptosis, cell cycle arrest, and inhibition of metastatic potential. The alkaloid piperine, which contains a piperidine ring system, has been shown to modify cellular morphology, inhibit viability, and suppress colony formation in head and neck cancer cell lines (HEp-2 and SCC-25) [7]. Treatment with piperine promotes genotoxicity through triggering apoptosis and cell cycle arrest in the G2/M and S phases, with approximately 26.5% and 22% of cells undergoing early and late apoptosis, respectively [7]. Additionally, piperine reduces the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are key enzymes involved in tumor invasion and metastasis, thereby impeding the migratory capacity of cancer cells.
The anticancer effects of piperidine-imine compounds are mediated through modulation of multiple cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway [7]. Experimental evidence indicates that these compounds regulate the expression of extracellular signal-regulated kinase (ERK) and p38, which are crucial regulators of cell proliferation, differentiation, and survival. Additionally, they downregulate the expression of inflammatory molecules such as PTGS2 (prostaglandin-endoperoxide synthase 2, also known as COX-2) and PTGER4 (prostaglandin E receptor 4), which are frequently overexpressed in tumor microenvironments and contribute to cancer progression [7]. The interaction of this compound derivatives with sigma receptors (particularly S1R) further enhances their potential as anticancer agents, as these receptors are overexpressed in various tumors and modulate calcium signaling, lipid metabolism, and oxidative stress responses [2].
Figure 1: Signaling pathways modulated by piperidine-imine derivatives in cancer cells. These compounds interact with multiple molecular targets including MAPK signaling components, sigma receptors, and matrix metalloproteinases, leading to diverse anticancer effects.
Materials: 3,4,5-Trimethoxybenzaldehyde (3.92 g, 0.02 mol), methyl isopropyl ketone (1.5 mL, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), absolute ethanol (50 mL), concentrated hydrochloric acid (5 mL), aqueous ammonia solution.
Procedure:
Yield: 88.3% Characterization: Colorless crystals; MP: 166 ± 1°C; UV λmax (MeOH): 213, 229, 268 nm; IR (KBr): 3460, 3307, 2949, 1697 (C=O), 1593, 1330, 1130, 914, 837 cm⁻¹; ¹H NMR (CDCl₃, 400 MHz): δ 6.68 (s, 2H, arom. H), 6.64 (s, 2H, arom. H), 3.959 (s, 12H, -OCH₃), 3.697 (s, 6H, -OCH₃), 2.88 (t, J = 12.8 Hz, 1H, piperidinyl H), 2.455 (d, J = 13.2 Hz, 1H, piperidinyl H), 1.984 (s, 1H(ax), CH₂), 1.594 (s, 1H(eq), CH₂), 1.208 (s, 3H, CH₃), 0.963 (s, 3H, CH₃) [4].
Materials: Piperidin-4-one precursor (0.45 g, 0.001 mol), thiosemicarbazide (0.091 g, 0.001 mol) or hydroxylamine hydrochloride (0.070 g, 0.001 mol), absolute ethanol (50 mL).
Procedure:
Yields: Hydrazine carbothioamide derivative: 82% (light yellow crystals; MP: 203 ± 1°C); Oxime derivative: 85% (colorless crystals; MP: 195 ± 1°C) Characterization (Hydrazine carbothioamide): IR (KBr): 3466, 2933, 2372, 2054, 1639 (C=N), 1593, 1328, 839 cm⁻¹ [4].
Materials: Benzylideneaniline (imine, 0.06 M), 1,4-dibromobutane (0.12 M, 2.0 equiv), tetrabutylammonium perchlorate (n-Bu₄N·ClO₄, 0.14 M) as supporting electrolyte, tetrahydrofuran (THF) as solvent.
Apparatus: Electrochemical flow microreactor with glassy carbon (GC) cathode and platinum (Pt) anode, electrode distance: 40 μm, power supply, syringe pump.
Procedure:
Optimal Conditions: Cathode material: glassy carbon; Electricity: 2.15 F mol⁻¹; Current density: 12.7 mA cm⁻²; Electrode distance: 40 μm; Solvent: THF; Supporting electrolyte: 0.14 M n-Bu₄N·ClO₄; Flow rate: 11 mL h⁻¹ (residence time: 3.9 s) [5].
Yield: 47% of cyclized piperidine product under optimal conditions.
Figure 2: Experimental workflow for the synthesis and evaluation of piperidine-2-imine derivatives, highlighting key steps from starting materials to biological assessment.
This compound complexes represent versatile scaffolds in medicinal chemistry with demonstrated efficacy across multiple therapeutic areas including anticancer, antioxidant, and anti-inflammatory applications. The synthetic methodologies for these compounds have evolved from traditional condensation reactions to more sophisticated approaches such as electrochemical synthesis and C-H functionalization, offering improved selectivity and sustainability [3] [1] [5]. The presence of the imine functionality not only facilitates synthetic diversification but also contributes significantly to the biological activity through interactions with key molecular targets, particularly enzymes and receptors involved in oxidative stress and inflammatory processes.
Future research directions should focus on expanding the chemical diversity of this compound derivatives through exploration of novel substitution patterns and stereochemical variations. The development of asymmetric synthesis methods for enantiomerically pure this compound complexes would enable more precise structure-activity relationship studies and potentially enhance selectivity for biological targets. Additionally, further investigation of the molecular mechanisms underlying their biological effects, particularly their interactions with signaling pathways such as MAPK and their modulation of sigma receptor activity, will provide deeper insights for rational drug design [7] [2]. The application of these compounds in combination therapies with existing anticancer agents also represents a promising avenue for enhancing therapeutic efficacy while reducing side effects. With their established synthetic accessibility and demonstrated biological potential, this compound derivatives continue to offer exciting opportunities for the development of novel therapeutic agents addressing unmet medical needs.
The piperidine scaffold is a privileged structural motif in pharmaceutical agents, present in more than twenty classes of FDA-approved drugs [1]. Functionalization of this core structure, particularly at the endo-cyclic α-position, enables fine-tuning of critical properties including amine basicity, lipophilicity, metabolic stability, and target binding interactions [2]. This document provides detailed protocols for contemporary piperidine functionalization methodologies applicable throughout drug discovery campaigns.
The table below compares the core strategic approaches for piperidine functionalization, each offering distinct advantages:
| Strategy | Key Feature | Typical Selectivity | Representative Reagents |
|---|---|---|---|
| Iminium Ion Functionalization [2] | Late-stage diversification via Polonovski-Potier-type reaction | endo-Selective for N-alkyl piperidines | amine N-oxides, TFAA, carbon nucleophiles |
| Transition-Metal-Catalyzed (TMC) C–H Activation [3] | Direct C(sp³)–H bond activation | C–Hα with directing groups | Ru, Pd catalysts with boronic esters/acids |
| Organophotocatalytic Annulation [4] | Atom-economical construction from acyclic precursors | Forms 2-piperidinones | Mes-Acr-Ph⁺ catalyst, NH₄OAc, blue LED |
| Metal-Free C–H Functionalization [3] | Oxidative iminium ion formation | C–Hα, C–Hβ, C–Hγ | PIDA/I₂, tBuONO, oxoammonium salt |
This robust platform enables late-stage α-functionalization of N-alkyl piperidines through a sequential iminium ion formation and nucleophilic addition [2].
Workflow Diagram: Iminium Ion Functionalization
Step-by-Step Procedure:
Key Applications: Late-stage diversification of complex molecules containing N-alkyl piperidine motifs; synthesis of α-alkyl, α-aryl, and α-trifluoromethyl derivatives [2].
This method enables direct C–Hα arylation using directing groups to achieve site-selectivity [3].
Workflow Diagram: C–Hα Arylation
Step-by-Step Procedure:
Application Note: The pyridine directing group is highly effective for achieving α-selectivity but requires an additional removal step. Alternative transient directing strategies are under development to circumvent this limitation.
This metal-free, one-pot [1+2+3] annulation provides direct access to N-unprotected 2-piperidinones from inorganic ammonium salts [4].
Workflow Diagram: Photocatalytic 2-Piperidinone Synthesis
Step-by-Step Procedure:
Scope and Limitations: Tolerates diverse α-aryl/alkyl acrylates and various styrenes with electron-donating/withdrawing groups. The reaction provides direct access to N-H 2-piperidinones, which serve as key precursors to substituted piperidines [4].
The biological and physicochemical outcomes of piperidine functionalization are quantified in the following representative data:
| Functionalization Type | Biological Activity | Quantitative Result | Key Finding |
|---|---|---|---|
| Antioxidant Piperidin-4-ones [5] | DPPH Radical Scavenging (IC₅₀) | 30.392 μM (Compound 2) | Hydrazine carbothioamide derivative showed highest activity |
| 37.802 μM (Compound 1) | Parent piperidinone shows moderate activity | ||
| 72.285 μM (Compound 3) | Oxime derivative showed lowest activity | ||
| Anti-inflammatory Activity [5] | Protein Denaturation Inhibition | 71.3% (Compound 2) | Strong correlation with antioxidant potency |
| 43.5% (Compound 1) | Intermediate activity | ||
| 39.3% (Compound 3) | Lower activity range | ||
| Catalytic Performance [2] | Endo-/Exo- Selectivity | >20:1 endo (optimized) | High selectivity achieved via N-oxide/TFAA pathway |
| Photocatalytic Synthesis [4] | Reaction Yield & Diastereoselectivity | Up to 99% yield, 3.7:1 dr | High yielding, moderate diastereocontrol |
The continuous development of piperidine functionalization protocols, including the recent advances in dehydrogenative coupling and photocatalytic methods, significantly expands the accessible chemical space for drug discovery. These methodologies enable more efficient synthesis of targeted compound libraries for biological evaluation.
| Problem Area | Specific Issue & Solution | Key Experimental Parameters & Notes |
|---|
| Imine Formation Equilibrium | Issue: Reaction equilibrium favors starting materials, leading to low imine yield. [1] [2]
Solution: Shift equilibrium by removing water. Use azeotropic distillation with a Dean-Stark trap, or add drying agents (molecular sieves, magnesium sulfate). [1] [2] | • Use acid catalysis (e.g., Ti(OEt)₄, B(OCH₂CF₃)₃) to accelerate imine formation and elimination steps. [1] [2] • For the mechanism, follow the PADPED sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation. [1] | | Synthetic Method | Issue: Conventional thermal methods use toxic reagents/catalysts and can give low yields. [3] [4]
Solution: Employ alternative methods like electrosynthesis. Electroreductive cyclization in a flow microreactor improves efficiency and yield. [3] [4] | • Electrosynthesis Protocol: Use a flow microreactor with a glassy carbon (GC) cathode and Pt anode, 40 μm electrode distance, THF solvent, and 2.0 equivalents of dihaloalkane. [3] [4] • This method provides a large surface-to-volume ratio, prevents over-reduction, and allows for preparative scale synthesis. [3] | | Steric Hindrance | Issue: Using ketones (more sterically hindered) instead of aldehydes makes imine formation more difficult and slower. [1] [2]
Solution: If your synthesis allows, use an aldehyde precursor. Otherwise, extend reaction times and ensure optimal water removal. | • The order of reactivity is aldehydes > ketones. [1] [2] • Primary imines derived from ketones are called ketimines. [2] |
The diagram below outlines a logical workflow to diagnose and address low yield issues in your experiments.
This is a widely used method where optimization is key. [1]
This modern method provides a green and efficient alternative. [3] [4]
The table below summarizes the primary stability issues and their underlying causes.
| Stability Issue | Underlying Cause | Resulting Problem |
|---|---|---|
| Hydrolytic Instability [1] | Susceptibility to nucleophilic attack by water; reaction is an equilibrium that can revert to carbonyl and amine [2]. | Degradation back to piperidin-2-one and the corresponding amine [1]. |
| Oxidative Instability [3] | Susceptibility of the C=N bond and the piperidine ring to reactive oxygen species. | Formation of various oxidative degradation products [3]. |
| Acid/Base Sensitivity [2] [1] | Acid accelerates hydrolysis by protonating the imine nitrogen, making the carbon more electrophilic [2] [1]. Base can also catalyze hydrolysis [1]. | Rapid degradation in acidic or, to a lesser extent, basic media. |
The following diagram illustrates the two primary degradation pathways for piperidin-2-imine.
Q1: Why does my this compound show a carbonyl peak in the IR spectrum after a few days? This is a classic sign of hydrolytic degradation. The imine has partially reverted to its parent ketone (piperidin-2-one). Ensure the sample was kept dry and free from acidic contaminants. For long-term storage, synthesize and store the compound as a more stable salt form if possible [1].
Q2: Can I purify this compound using aqueous work-ups or recrystallization from water-containing solvents? No, this is not advisable. Contact with water will promote hydrolysis. Use non-aqueous purification methods such as column chromatography with dry solvents or recrystallization from anhydrous organic solvents [2].
Q3: Are there any structural modifications to make the this compound motif more stable? Yes, research indicates that incorporating electron-withdrawing substituents on the carbon or nitrogen of the imine can enhance stability. Furthermore, synthesizing a derivative like an oxime (by reacting with hydroxylamine) or a hydrazone can offer significantly greater stability compared to the primary imine [6].
Since explicit data is unavailable, you can determine appropriate storage conditions by considering the following key factors that influence chemical stability, drawing on general principles for pharmaceutical materials [1].
The table below outlines the primary factors to consider and the potential risks they pose to a compound like piperidin-2-imine.
| Factor to Consider | Potential Risk & Effect | Proactive Storage Measure |
|---|---|---|
| Air & Moisture Sensitivity | Hydrolysis/Oxidation: The C=N bond (imine) can be susceptible to hydrolysis, breaking down back to the original amine and carbonyl compound [2]. | Store under an inert atmosphere (e.g., argon or nitrogen) and in a sealed container. |
| Temperature | Accelerated Degradation: High temperatures can increase the rate of any decomposition reaction [1]. | Refrigerate or freeze; for long-term storage, consider a freezer (-20°C). |
| Light Sensitivity | Photodegradation: Exposure to light, especially UV light, can cause decomposition [1]. | Use amber glass vials or store in a dark place. |
| Chemical Form | Volatility/Purity: The physical state (solid vs. liquid) and purity affect stability. | Ensure the container is tightly sealed to prevent loss or contamination. |
This logical workflow can guide your decision-making process for storing this compound:
Imines, including piperidin-2-imine, are formed by the condensation of a carbonyl compound (like a ketone) and an amine. The central challenge in handling them is their inherent reactivity with moisture.
The diagram below illustrates this reversible reaction pathway and the vulnerability to moisture.
The following table summarizes the core strategies for managing moisture-sensitive materials like this compound in the laboratory [2] [3] [1].
| Aspect | Specific Technique/Equipment | Protocol & Rationale |
|---|---|---|
| Atmosphere Control | Inert Gas | Use argon or nitrogen in a glovebox or with Schlenk line techniques. Maintain positive inert gas pressure in reaction vessels to exclude air [2]. |
| Solvent Drying | Anhydrous Solvents | Use commercially available anhydrous solvents or dry them yourself (e.g., distillation over sodium/benzophenone). Store over molecular sieves [3]. |
| Reaction Setup | Sealed Vessels | Perform reactions under anhydrous conditions in sealed vessels, especially for elevated temperature reactions [3]. |
| Handling & Storage | Desiccator | Store purified compounds in a desiccator with a suitable desiccant (e.g., phosphorus pentoxide, molecular sieves) under vacuum or inert atmosphere [3]. |
This is a common method for constructing the piperidine ring, which can be adapted for imine formation [3].
Use these techniques to check the integrity of your compound.
Q1: What are the immediate visual signs that my this compound has degraded due to moisture? Look for physical changes such as oiling out (the compound fails to crystallize), formation of a cloudy solution, or the appearance of a precipitate different from your expected product solid. These can indicate the formation of new, unintended compounds from hydrolysis [3].
Q2: Can I perform the synthesis without a glovebox? Yes, a Schlenk line is a standard and effective alternative for maintaining an inert atmosphere during reactions, work-up, and short-term storage. Proper technique is critical [2].
Q3: Besides moisture, what other factors can destabilize this compound?
The workflow below outlines a logical sequence for diagnosing and addressing common problems with moisture-sensitive compounds.
The table below summarizes key techniques used in recent research for characterizing piperidine compounds and troubleshooting common issues.
| Technique | Application Purpose | Key Experimental Parameters | Troubleshooting Common Issues |
|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative analysis in biological matrices; metabolite identification [1] [2]. | Column: C18 (e.g., XBridge C18, 2.1 × 30 mm, 3.5 µm) [1]. Mobile Phase: Acetonitrile/water with 0.1% formic acid (gradient) [1]. Ionization: ESI in positive mode [1]. | Low retention: Use mixed-mode columns combining reversed-phase and cation-exchange mechanisms [3]. | | Tandem Mass Spectrometry (ESI-MS/MS) | Structural elucidation via fragmentation patterns [4] [2]. | Fragmentation Gas: N₂ [4]. Observation: Neutral losses (e.g., H₂O, CH₃COOH) are major pathways [4]. | | | Infrared Ion Spectroscopy (IRIS) | Distinguishing between isomeric structures that MS/MS cannot resolve [2]. | Process: IR spectrum of mass-isolated ions is obtained and matched to quantum-chemically predicted spectra [2]. | |
This method is designed for sensitive and specific quantification of piperidine compounds like the H3 receptor antagonist DL76.
Sample Preparation (Liquid-Liquid Extraction):
LC-MS/MS Analysis:
This method is crucial for analyzing highly polar piperidine derivatives that show poor retention on standard C18 columns.
For a complex characterization problem, such as identifying an unknown piperidine-based metabolite, follow this integrated workflow:
Why is my polar piperidine compound not retained on a standard C18 column? Piperidine is a strong base (pKa ~11.1) and is fully protonated and charged at typical mobile phase pH, causing poor retention on pure reversed-phase columns [3]. Solution: Use a mixed-mode chromatography column that combines reversed-phase and cation-exchange mechanisms to effectively retain and separate the compound [3].
What does a neutral loss of water in the MS/MS spectrum of a piperidine alkaloid indicate? Neutral loss of water (H₂O) or acetic acid (CH₃COOH) is a major fragmentation pathway for piperidine alkaloids like (-)-cassine and their derivatives [4]. This pattern provides valuable information about the presence of specific functional groups (like hydroxyl groups) and can confirm the proposed stereochemistry.
How can I distinguish between structural isomers of a piperidine compound when MS/MS yields nearly identical fragments? This is a known limitation of MS/MS. Solution: Infrared Ion Spectroscopy (IRIS) is an emerging solution. It provides a unique IR fingerprint for a mass-isolated ion, allowing you to differentiate between isomers by matching the experimental spectrum to in-silico predicted spectra of candidate structures [2].
Here are answers to specific issues researchers might encounter, presented in an FAQ format.
Q: My piperidin-2-imine intermediate is unstable and decomposes before I can use it. How can I stabilize it?
A: A 2023 study describes a method to form a stable, isolable complex by reacting the imine with boron trifluoride etherate (BF₃•OEt₂). This imine-BF₃ complex significantly enhances stability, allowing for storage at -20 °C for over a year without decomposition. The complex also shows superior reactivity, enabling reactions with organozinc and organomagnesium nucleophiles at ambient temperatures instead of cryogenic conditions [1].
Q: I am concerned about the potential toxicity of my final compound. Could the piperidine ring be forming reactive intermediates?
A: Yes, the piperidine ring can be a structural alert for toxicity. Research on the drug Tepotinib has shown that metabolic oxidation of a piperidine ring can lead to the formation of iminium ion intermediates. These reactive species can be trapped and identified using potassium cyanide (KCN) to form stable cyano adducts, which are then characterized by LC-MS/MS [2]. This bioactivation pathway is a recognized concern in drug development.
The table below outlines the optimized protocol for generating and using the imine-BF₃ complex, based on the recent study [1].
| Step | Description | Key Parameters & Conditions |
|---|
| 1. Imine Formation | Dehydrohalogenation of ( N )-bromoamine | Base: CsOH•H₂O Catalyst: 18-crown-6 (10 mol%) Solvent: Toluene Stirring Rate: 800 RPM [1] | | 2. Complexation | Formation of imine-BF₃ complex | Reagent: Boron trifluoride etherate (BF₃•OEt₂) Reaction Time: ~4 hours total from parent amine [1] | | 3. Nucleophilic Addition | Reaction with organometallics | Nucleophiles: Organozinc or Grignard reagents Temperature: Ambient (non-cryogenic) [1] |
For researchers needing to screen compounds for reactive iminium ion formation, the following workflow, based on the study of Tepotinib, provides a detailed methodology [2].
Objective: To confirm the formation of reactive iminium intermediates via piperidine metabolism and trap them for identification [2].
Detailed Procedure:
Piperidin-2-imine is a cyclic imine. Understanding the general reactivity of imines is key to predicting and preventing their decomposition.
Based on these chemical principles, the following table outlines common issues and strategies to mitigate this compound decomposition.
| Issue / Decomposition Cause | Preventive Measures & Handling Protocols |
|---|---|
| Hydrolysis by Moisture [1] [2] | Use anhydrous solvents; perform reactions under inert atmosphere (e.g., N₂ or Ar); use molecular sieves to sequester water. |
| Acid-Catalyzed Hydrolysis [1] [2] | Control pH, often by maintaining neutral or basic conditions; avoid acidic additives unless required for a specific reaction. |
| Oxidative Degradation | Store under an inert atmosphere; use antioxidants like BHT where applicable; purge solvents of oxygen. |
| Thermal Degradation [3] | Store at lower temperatures (e.g., refrigerated); avoid prolonged exposure to high temperatures during synthesis. |
| Dimerization or Oligomerization | Store as dilute solutions if the solid state is problematic; avoid prolonged storage by using the compound soon after preparation. |
The following diagram summarizes a general experimental workflow for the synthesis and handling of this compound to minimize decomposition.
Here are some potential Frequently Asked Questions that you could include in your support center.
Q: What is the most critical factor in preventing this compound decomposition during storage? A: The most critical factor is protection from moisture. Storing the compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon), with the addition of a desiccant, is highly recommended. For long-term storage, low temperatures are beneficial.
Q: Can I isolate and characterize this compound by standard methods? A: This can be challenging due to its reactivity. While NMR and IR spectroscopy can be used, they must be performed on freshly prepared, pure samples handled under controlled conditions. In many synthetic pathways, this compound is not isolated but is instead generated and used in situ for subsequent reactions, which is often the most practical approach [4].
Q: My this compound solution has degraded. What are the expected decomposition products? A: The primary products from hydrolysis would be the corresponding cyclic aminone (e.g., piperidin-2-one) and ammonia, as the hydrolysis reverses the imine formation reaction [1] [2]. Other products from oxidation or oligomerization may also form depending on the storage conditions.
For quick reference, here are common challenges and their solutions based on Structure-Activity Relationship (SAR) studies:
| Problem & Symptom | Root Cause | Solution & Action | Key Reference Compound(s) |
|---|---|---|---|
| Low Target (e.g., 5-HT₂CR) Selectivity: Activity on 5-HT₂AR/5-HT₂BR causes side effects. | High sequence homology between related receptor subtypes (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C). | Introduce a spirocyclic system (e.g., spiro[chromene-2,4'-piperidine]) and optimize substituent position (e.g., 5-Cl, 7-Cl on chromene ring). [1] | Compound 8 (7-chloro analogue) [1] |
| Low Isomer Selectivity: Inability to isolate or favor a single, active stereoisomer. | Piperidine ring substitutions create chiral centers; synthesis yields a mixture of isomers. | Employ asymmetric hydrogenation of pyridines using chiral catalysts (e.g., Iridium with P,N-ligand) to control stereochemistry. [2] | N/A |
| hERG Channel Inhibition: Cardiotoxicity risk in early-stage compounds. | Presence of structural motifs that promiscuously bind to the hERG potassium channel. | Perform scaffold hopping (e.g., from aporphine to spiropiperidine) to remove or alter planar aromatic systems responsible for hERG binding. [1] | Compound 8 (Low hERG inhibition) [1] |
| Poor Isoenzyme Selectivity: Compound inhibits both QC and isoQC equally. | High structural similarity between the catalytic domains of the isoenzymes. | Optimize the hydrophobic aromatic motif and its substituents to exploit subtle differences in the enzyme active sites. [3] | Compound 27 (Selective for isoQC) [3] |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is used to create selective 5-HT₂CR agonists, as referenced in Troubleshooting Guide Problem 1. [1]
This protocol is used to evaluate the functional activity of novel piperidin compounds, providing a quantitative measure of their efficacy. [4]
This protocol is used to predict the reactivity and stability of compounds, aiding in rational design. [4]
This protocol is used to understand the binding interactions between a ligand and its target protein, which is crucial for explaining selectivity. [1]
The following diagram summarizes the core strategy for improving piperidine selectivity, connecting the various methods discussed.
The experimental journey from synthesis to validation for a selective compound involves multiple, interconnected steps, as shown in the workflow below.
The field has moved towards more efficient and sustainable methods. The table below summarizes some key approaches relevant for scaling up, based on recent literature.
| Methodology | Key Feature | Reported Outcome/Scale | Reference |
|---|---|---|---|
| Electroreductive Cyclization (Flow) [1] | Uses electrons as traceless reagents; avoids stoichiometric metal reductants. | Good yields; preparative scale achieved by continuous electrolysis for ~1 hour. [1] | |
| N-Heterocyclization with Diols [2] | Ir-catalyzed reaction between primary amines and diols. | Good to excellent yields. [2] | |
| Chiral Auxiliary with Halogenated Nucleophiles [3] | Uses Ellman sulfinamide auxiliary for stereocontrol; flexible route to 2-substituted piperidines. | High yields and diastereomeric ratios; demonstrated on gram-scale. [3] | |
| One-Pot Cyclocondensation [2] | Reaction of alkyl dihalides with primary amines in alkaline aqueous medium. | Efficient; performed under microwave irradiation. [2] | |
| Transfer Hydrogenation of Pyridines [2] | Metal-free or metal-catalyzed reduction using safe hydrogen surrogates like ammonia borane. | Good yields; avoids high-pressure H₂. [2] |
Electrochemical synthesis in flow microreactors is a particularly promising green method for scale-up. The process for synthesizing piperidine derivatives via reductive cyclization of imines and dihaloalkanes can be visualized as follows:
Diagram: The key steps in the electroreductive cyclization pathway and critical parameters for optimization based on a model reaction. [1]
The methodology is based on a model reaction between benzylideneaniline (an imine) and 1,4-dibromobutane.
Q1: What are the main advantages of using a flow microreactor for electrochemical synthesis compared to a traditional batch reactor? The key advantages include a much larger electrode surface-area-to-volume ratio, which enhances the efficiency of electron transfer. It also allows for precise control of residence time, minimizes over-reduction or over-oxidation by quickly removing products from the reaction zone, and is inherently safer and more scalable. [1]
Q2: During scale-up, why is the choice of cathode material so critical? Different cathode materials have varying overpotentials for reducing specific functional groups. In the model reaction, a glassy carbon (GC) cathode favors the reduction of the imine, leading to the desired product. In contrast, a silver (Ag) cathode preferentially reduces the dihaloalkane, leaving most of the imine starting material unreacted and drastically lowering the yield. [1]
Q3: The imine functionality is central to our target. How stable are imines typically under these reaction conditions? Imines are formed from a reversible condensation between amines and carbonyls. In multicomponent reactions, they can be susceptible to hydrolysis or exchange reactions, especially in the presence of acids, bases, or other nucleophiles. [4] Ensuring anhydrous conditions is often crucial for high yields.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of cyclized product | Competitive reduction of dihaloalkane. | Use a glassy carbon cathode instead of Ag or Pt. [1] |
| High proportion of hydromonomeric byproduct | Insufficient dihaloalkane; protons competing as electrophiles. | Optimize stoichiometry (e.g., use 2.0 equiv of dihaloalkane). [1] Ensure anhydrous conditions. |
| Reaction not proceeding to completion | Inefficient electron transfer. | Check cathode material and surface area. In a flow system, optimize current density and reduce electrode distance. [1] |
| Difficulty in purifying the final piperidine | Presence of close-boiling or polar byproducts. | Explore the synthesis of piperidin-4-one derivatives, which can be readily functionalized into various imine derivatives (e.g., hydrazine carbothioamide, oxime) that may be easier to crystallize and purify. [5] |
While direct information on This compound is limited in the search results, the chemistry of closely related scaffolds is highly informative:
The table below summarizes key computational and experimental methodologies applied to piperidine derivatives in recent studies.
| Compound Class / Focus | Primary Computational Methods | Key Calculated Parameters & Findings | Biological Activity / Target |
|---|---|---|---|
| Piperidin-4-one Derivatives [1] | Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level | Chemical potential, HOMO-LUMO energies (global reactivity descriptors); correlation of higher chemical potential with better antioxidant activity [1] | Antioxidant (DPPH assay) and anti-inflammatory (protein denaturation) [1] |
| Piperidine/piperazine-based Sigma Receptor Ligands [2] [3] | Molecular Docking, Molecular Dynamics (MD) Simulations, in silico physicochemical prediction | Docking poses, interaction with key amino acid residues (e.g., Glu172, Asp126), predicted logP, pKa, and protonation state [2] [3] | Sigma-1 Receptor (S1R) agonists; nanomolar affinity [2] [3] |
| Piperidine-based SARS-CoV-2 Inhibitors [4] | Molecular Docking, Molecular Dynamics (MD) Simulations, MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) | Binding modes and free energy of binding with SARS-CoV-2 main protease (Mpro / 3CLpro) [4] | Inhibitors of SARS-CoV-2 Mpro [4] |
| High-Throughput Workflow [5] | DFT (B97-3c//GFN2-xTB), Machine Learning (ML) models | Prediction of activation free energy (ΔG‡) for reaction catalysts; workflow for ligand discovery [5] | General ligand/catalyst discovery (methodology-focused) [5] |
For the most directly relevant study on Piperidin-4-one derivatives, here is a detailed breakdown of the experimental and computational workflow [1]:
The following diagram illustrates a generalized workflow for the computational studies commonly applied to these compounds, integrating the methodologies from the search results.
This workflow shows how different computational techniques are integrated, from initial structure preparation to final validation against experimental data [1] [2] [4].
The search results did not yield a direct comparison guide focused solely on piperidin-2-imine. To find more targeted information, you could:
The table below summarizes the key findings from recent studies on various piperidine derivatives, highlighting their therapeutic targets, docking performance, and experimental validation.
| Compound / Core Structure | Therapeutic Target | Key Docking Findings (Binding Energy/Affinity) | Experimental Validation (IC₅₀/Kᵢ) | Reference Compound & its Activity | Study Conclusion |
|---|---|---|---|---|---|
| Benzamide Derivative 5d [1] | Acetylcholinesterase (AChE) for Alzheimer's | Significant hydrogen bonding with tyrosine 121 [1] | IC₅₀ = 13 ± 2.1 nM [1] | Donepezil (IC₅₀ = 0.6 ± 0.05 µM) [1] | More potent than donepezil in vitro [1] |
| Compound 1 [2] | Sigma-1 Receptor (S1R) for CNS disorders | Ki = 3.2 ± 0.7 nM; Docking and MD simulations used [2] | Ki = 3.2 ± 0.7 nM (Binding assay) [2] | Haloperidol (Ki = 2.6 ± 0.4 nM) [2] | High-affinity S1R agonist [2] |
| PB4-PB5 (Benzimidazol-piperidine) [3] | Enoyl-ACP reductase (InhA) for Tuberculosis | Glide Score: PB4: -9.11 kcal/mol; PB5: -9.37 kcal/mol [3] | MIC = 6.25 µg/mL against M. tuberculosis [3] | Isoniazid (Reference drug) [3] | Potent antitubercular activity with low toxicity [3] |
| Piperidine-2-carbaldehyde (P2CAD) [4] | Neurological Disorders (Target identified via PassOnline) | Bioactive conformation confirmed via NBO analysis [4] | Drug-likeness and ADMET predicted in silico [4] | N/A (Computational probe) | Proposed as a promising agent for neurological disorders [4] |
The following methodologies are commonly used in docking studies for piperidine derivatives:
Ligand and Protein Preparation [4] [1] [3]
Molecular Docking Execution [1] [3]
Interaction Analysis [1]
Validation and Dynamics [2] [5]
The diagram below outlines the standard computational workflow for evaluating piperidine-based drug candidates.
Piperidine is a highly versatile scaffold in medicinal chemistry. The protonated nitrogen atom under physiological pH is critical for forming key ionic interactions with aspartate or glutamate residues in target proteins [2]. Substitutions on the piperidine ring and attached aromatic systems can be strategically modified to optimize binding affinity and selectivity against specific targets like AChE, sigma receptors, and bacterial enzymes [1] [2] [3].
The term "this compound" describes a piperidine ring with an imine (C=NH) group at the 2-position. While specific data for this exact structure is scarce, "imine derivatives" of piperidin-4-one are noted as "an important class of compounds" with significant biological potential [1]. Much of the research and reported biological activity centers on the following related structures:
The following table summarizes the key biological activities and experimental findings for several piperidine-based compounds as reported in the literature. Note that "N/A" indicates that quantitative data for that specific activity was not available in the provided search results for that compound.
| Compound Class / Example | Reported Biological Activity | Key Experimental Findings / Data (from search results) |
|---|
| Piperidin-4-one Imine Derivatives [1] | Antioxidant, Anti-inflammatory | DPPH Assay (IC50): Compound 2: 30.392 µM; Compound 1: 37.802 µM; Compound 3: 72.285 µM [1]. Protein Denaturation (% Inhibition): Compound 2: 71.3%; Compound 1: 43.5%; Compound 3: 39.3% [1]. | | Piperidine & Piperine [2] | Anticancer | Mechanism: Regulates signaling pathways (STAT-3, NF-κB, PI3k/Akt); induces apoptosis; inhibits cell migration & cycle progression. Activity against breast, prostate, colon, lung, and ovarian cancer cells [2]. | | N-alkylpiperidine Derivatives [5] | Antifungal | MIC100 against C. krusei: Compound 6i: 2 µg/mL; Compound 6f: 4 µg/mL (Lower than fluconazole for 6i) [5]. | | Piperidine-based Azasugars [6] | Glucocerebrosidase (GCase) Inhibition (for Gaucher disease) | IC50 for GCase: Best ligand (compound 15): 15 µM [6]. | | Piperine Derivatives [7] | PPARγ Agonist (for diabetes) | IC50: Compound 2a: 2.43 µM (compared to Rosiglitazone at 5.61 µM) [7]. | | Piperidine Diamine Derivatives [8] | Factor Xa Inhibition (anticoagulant) | Experimental Data: N/A [8]. |
The methodologies from the research on piperidin-4-one derivatives can serve as a reference for evaluating related compounds [1].
The diagram below illustrates the molecular mechanisms by which piperidine-based compounds like piperine exert anticancer effects, as summarized from the literature [2].
The strong and diverse biological activities reported for various piperidine derivatives suggest that the this compound scaffold is likely a promising area for investigation.
The table below summarizes various QSAR methodologies applied to piperidine and related piperazine scaffolds, highlighting their applications, key descriptors, and statistical performance.
| Scaffold / Compound Class | Biological Target / Activity | QSAR Method | Key Molecular Descriptors | Statistical Performance | Citation |
|---|---|---|---|---|---|
| Fused Tricyclic Heterocycle Piperazine/piperidine | D2, 5-HT1A, 5-HT2A receptor antagonism (Atypical Antipsychotics) | 2D-QSAR (MLR), 3D-QSAR (CoMFA) | -- | CoMFA: Train set R²=0.99, Test set R²=0.74; MLR models also validated [1] | [1] |
| Phenyl Piperidine Derivatives | Dual NK1R Antagonism / Serotonin Transporter (SERT) Inhibition (Antidepressants) | MLR, FA-MLR, PCR, GA-PLS | Topological, geometrical, constitutional, electrostatic, quantum chemical descriptors | Models validated with cross-validation, RMSEP, and RMSECV [2] | [2] |
| Piperazine-Carboxamides | Fatty Acid Amide Hydrolase (FAAH) Inhibition | 3D-QSAR (CoMSIA) | Steric, Electrostatic, H-bond Donor & Acceptor fields | q²=0.734, R²=0.966, indicating high predictive accuracy [3] | [3] |
| Bicyclo ((aryl) methyl) benzamides | Glycine Transporter Type 1 (GlyT1) Inhibition (Antipsychotics) | MLR, MNLR | H-bond donor, polarizability, surface tension, stretch/torsion energies, topological diameter | Model statistically significant, descriptors physically meaningful [4] | [4] |
| N2-(2-methoxyphenyl) pyrimidine derivatives | Anaplastic Lymphoma Kinase (ALK) Inhibition (Anticancer) | GFA-MLR | -- | R²=0.929, Q²=0.887, confirming model reliability [5] | [5] |
| Piperidine-based derivatives | Plasmodium falciparum Lactate Dehydrogenase (pLDH) Inhibition (Antimalarial) | MLR, RLM (Linear); KRM, SRM (Non-linear) | HOMO/LUMO energies, descriptors complying with Lipinski's rule | Non-linear models (Kernel & Spline Regression) provided a better fit than linear models [6] | [6] |
For researchers aiming to implement these methods, here is a deeper dive into the experimental workflows from two representative studies.
This study on fused tricyclic heterocycle piperazine(piperidine) derivatives provides a exemplary workflow for developing predictive models:
This study on piperazine-carboxamides showcases a sophisticated 3D-QSAR approach:
The compiled research reveals several critical, overarching insights for successful QSAR studies on piperidine-like scaffolds.
To address the direct gap in literature on piperidin-2-imine, future work could focus on:
The key finding is a crystal structure from the Protein Data Bank (PDB), which provides unambiguous validation of piperidin-2-imine as a stable compound. The entry details the structure of an enzyme in complex with a ligand identified as This compound (C5H10N2) [1]. This experimental structural data confirms that the molecule can be synthesized and isolated in a stable form suitable for binding studies.
Although a direct synthesis of this compound is not detailed in the results, a closely related and modern method for constructing the piperidine ring can serve as a foundation. The following table summarizes a robust electroreductive cyclization approach that could be adapted for synthesizing this compound precursors or analogs [2].
| Feature | Description |
|---|---|
| Reaction Type | Electroreductive cyclization [2] |
| Key Starting Materials | Imines (e.g., benzylideneaniline) and terminal dihaloalkanes (e.g., 1,4-dibromobutane) [2] |
| Reactor System | Flow microreactor [2] |
| Key Advantages | Avoids toxic mercury cathode; uses green electricity as reductant; efficient due to large surface-area-to-volume ratio; prevents over-reduction [2] |
| Reported Application | Synthesis of 1,2-diphenylpiperidine (yield: up to 47%) [2] |
Based on the identified method, the following experimental workflow can be proposed and adapted for the synthesis and validation of this compound and its derivatives. This diagram outlines the key stages from initial reaction setup to final structure confirmation:
The workflow can be broken down into the following detailed steps and considerations:
For your objective comparison guide, the search results suggest the following points of comparison between synthetic methods for piperidine-2-imine and its alternatives: